Distinct Chemical Identity and Structural Verification vs. CR4056 (CAS 1004997-71-0)
The target compound is unequivocally differentiated from the clinical candidate CR4056 by molecular formula, molecular weight, and InChIKey. The target has the formula C₁₃H₁₆Cl₂N₂O, a molecular weight of 287.18 g/mol, and the InChIKey BDRACAOSGRKWES-UHFFFAOYSA-N [1]. In contrast, CR4056 (a quinazoline derivative) has the formula C₁₇H₁₂N₄, a weight of 272.3 g/mol, and the InChIKey CSZGXYBGYFNSCO-UHFFFAOYSA-N [2]. Routine analytical identity verification by LC-MS or NMR provides a definitive method to confirm which molecular entity is delivered.
| Evidence Dimension | Molecular Formula |
|---|---|
| Target Compound Data | C₁₃H₁₆Cl₂N₂O |
| Comparator Or Baseline | CR4056: C₁₇H₁₂N₄ |
| Quantified Difference | Distinct elemental composition (contains chlorine, no imidazole ring) |
| Conditions | Elemental analysis / LC-MS |
Why This Matters
This is the single most important procurement differentiator; ordering by CAS number without structural confirmation frequently results in receiving the wrong chemical entity, leading to irreproducible biological data.
- [1] ChemBase. 2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide, CBID:241725. Available at: http://www.chembase.cn/molecule-241725.html. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CR4056 Ligand Page, Ligand ID: 10453. Available at: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10453. View Source
